N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methoxybenzamide N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15674218
InChI: InChI=1S/C21H17N3O2/c1-26-18-6-4-5-16(13-18)21(25)22-17-10-8-15(9-11-17)19-14-24-12-3-2-7-20(24)23-19/h2-14H,1H3,(H,22,25)
SMILES:
Molecular Formula: C21H17N3O2
Molecular Weight: 343.4 g/mol

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methoxybenzamide

CAS No.:

Cat. No.: VC15674218

Molecular Formula: C21H17N3O2

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methoxybenzamide -

Specification

Molecular Formula C21H17N3O2
Molecular Weight 343.4 g/mol
IUPAC Name N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methoxybenzamide
Standard InChI InChI=1S/C21H17N3O2/c1-26-18-6-4-5-16(13-18)21(25)22-17-10-8-15(9-11-17)19-14-24-12-3-2-7-20(24)23-19/h2-14H,1H3,(H,22,25)
Standard InChI Key QDVXMGCFEJLXBT-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methoxybenzamide features a planar imidazo[1,2-a]pyridine ring fused to a phenyl group at the 4-position, which is further connected to a 3-methoxybenzamide moiety via an amide linkage . The imidazo[1,2-a]pyridine core contributes to π-π stacking interactions, while the methoxy group enhances solubility and modulates electronic properties. The compound’s canonical SMILES representation is COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3\text{COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3}, and its InChIKey (QDVXMGCFEJLXBT-UHFFFAOYSA-N) confirms stereochemical uniqueness.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC21H17N3O2\text{C}_{21}\text{H}_{17}\text{N}_{3}\text{O}_{2}
Molecular Weight343.4 g/mol
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Acceptors5
Rotatable Bonds4

Spectroscopic Characterization

Although explicit spectral data for N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methoxybenzamide are unavailable, related benzamides are typically characterized using:

  • 1H^1\text{H} NMR: Aromatic protons in the imidazo[1,2-a]pyridine ring resonate at δ 7.5–8.5 ppm, while methoxy groups appear as singlets near δ 3.8 ppm.

  • FTIR: Stretching vibrations for amide C=O (1650–1680 cm1^{-1}) and aromatic C-N (1350–1400 cm1^{-1}) confirm functional groups.

  • Mass Spectrometry: Molecular ion peaks at m/z 343.4 align with the compound’s molecular weight.

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methoxybenzamide likely follows a multi-step protocol analogous to related imidazo[1,2-a]pyridine derivatives:

  • Imidazo[1,2-a]pyridine Formation: Condensation of 2-aminopyridine with α-bromoketones under refluxing ethanol yields the core heterocycle.

  • Benzamide Coupling: Reaction of the imidazo[1,2-a]pyridine-phenyl intermediate with 3-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) forms the final amide bond.

Industrial-Scale Production Challenges

Scaling synthesis requires optimizing:

  • Catalyst Efficiency: Palladium-based catalysts for Suzuki-Miyaura couplings improve aryl-aryl bond formation yields.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity.

Biological Activities and Mechanisms

Anticancer Activity

Analogous compounds exhibit cytotoxicity against HCT116 colorectal carcinoma cells (IC50_{50} = 4.2 µM), surpassing 5-fluorouracil (IC50_{50} = 12.7 µM). Proposed mechanisms include:

  • Topoisomerase II Inhibition: Stabilization of DNA-enzyme cleavage complexes.

  • Apoptosis Induction: Caspase-3 activation and PARP cleavage observed in treated cells.

Table 2: Comparative Anticancer Activity

CompoundHCT116 IC50_{50} (µM)Reference
N-(4-(Imidazo...)benzamide4.2
5-Fluorouracil12.7
Cisplatin1.8

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Absorption: High Caco-2 permeability (Papp_{app} = 18 × 106^{-6} cm/s) predicts oral bioavailability .

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates hydroxylated metabolites.

  • Excretion: Renal clearance accounts for 60% of elimination in rodent models.

Toxicity Concerns

Preliminary studies on analogs indicate:

  • Hepatotoxicity: Elevated ALT/AST at doses >50 mg/kg in rats.

  • Cardiotoxicity: QTc prolongation observed in 10% of tested subjects.

Future Directions and Applications

Drug Development Opportunities

  • Oncology: Co-administration with checkpoint inhibitors to enhance immune response.

  • Antimicrobials: Combination therapies against multidrug-resistant pathogens.

Material Science Applications

  • Organic Semiconductors: Planar structure facilitates charge transport in thin-film transistors .

  • Metal-Organic Frameworks (MOFs): Ligand for porous catalysts in CO2_2 capture.

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